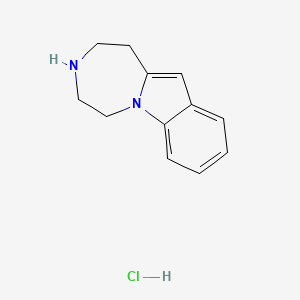
(E)-1,3-Dipropyl-8-(2,3,4-trimethoxystyryl)xanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1,3-Dipropyl-8-(2,3,4-trimethoxystyryl)xanthine is a synthetic xanthine derivative. Xanthine derivatives are known for their diverse biological activities, including acting as adenosine receptor antagonists. This compound is of interest in various fields of scientific research due to its potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Dipropyl-8-(2,3,4-trimethoxystyryl)xanthine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available xanthine derivatives.
Alkylation: The xanthine core is alkylated at the 1 and 3 positions using propyl halides under basic conditions.
Styryl Substitution: The 8-position of the xanthine ring is substituted with a 2,3,4-trimethoxystyryl group through a Heck reaction, which involves palladium-catalyzed coupling of the xanthine derivative with a suitable styrene derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1,3-Dipropyl-8-(2,3,4-trimethoxystyryl)xanthine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.
Reduction: The styryl double bond can be reduced to form the corresponding ethyl derivative.
Substitution: The propyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or aryl halides in the presence of a strong base.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Various alkyl or aryl-substituted xanthine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: As a tool to study adenosine receptor function.
Medicine: Potential therapeutic agent for conditions such as asthma, chronic obstructive pulmonary disease (COPD), and certain neurological disorders.
Industry: Potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (E)-1,3-Dipropyl-8-(2,3,4-trimethoxystyryl)xanthine likely involves:
Adenosine Receptor Antagonism: Blocking the action of adenosine at its receptors, which can lead to increased neurotransmitter release and bronchodilation.
Molecular Targets: Adenosine receptors (A1, A2A, A2B, A3).
Pathways Involved: Modulation of cyclic AMP (cAMP) levels, leading to various downstream effects.
Comparación Con Compuestos Similares
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulant properties.
Theophylline: Used in the treatment of respiratory diseases.
Pentoxifylline: Used to improve blood flow in patients with circulation problems.
Uniqueness
(E)-1,3-Dipropyl-8-(2,3,4-trimethoxystyryl)xanthine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other xanthine derivatives.
Propiedades
| 147700-51-4 | |
Fórmula molecular |
C22H28N4O5 |
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
1,3-dipropyl-8-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]-7H-purine-2,6-dione |
InChI |
InChI=1S/C22H28N4O5/c1-6-12-25-20-17(21(27)26(13-7-2)22(25)28)23-16(24-20)11-9-14-8-10-15(29-3)19(31-5)18(14)30-4/h8-11H,6-7,12-13H2,1-5H3,(H,23,24)/b11-9+ |
Clave InChI |
SDFYKDYAVQRSCN-PKNBQFBNSA-N |
SMILES isomérico |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)/C=C/C3=C(C(=C(C=C3)OC)OC)OC |
SMILES canónico |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=C(C(=C(C=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







